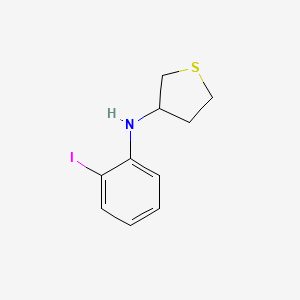

N-(2-iodophenyl)thiolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12INS |

|---|---|

Molecular Weight |

305.18 g/mol |

IUPAC Name |

N-(2-iodophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H12INS/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |

InChI Key |

LOTSSAPPPJPAMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC=CC=C2I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Iodophenyl Thiolan 3 Amine and Its Analogues

Strategies for the Formation of the N-Aryl Bond

The construction of the C(sp²)–N bond between the 2-iodophenyl group and the thiolane-3-amine moiety is a pivotal step in the synthesis of the target molecule. Modern organic chemistry offers several powerful methods for this transformation, primarily centered around metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Amination, Ullmann-type Coupling)

Transition metal-catalyzed N-arylation reactions have become the cornerstone for the formation of aryl amines from aryl halides. wikipedia.org These methods offer broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing C–N bonds. nih.govyoutube.com This reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgnih.gov For the synthesis of N-(2-iodophenyl)thiolan-3-amine, this would involve the reaction between thiolane-3-amine and a suitable 2-iodophenyl electrophile, such as 1,2-diiodobenzene or 2-iodoaniline (B362364).

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. libretexts.org Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the key steps of the catalytic cycle. libretexts.orgacsgcipr.org

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 |

| PEPPSI-IPr(NMe₂)₂ | None | K₃PO₄ | tert-Amyl alcohol | 120 |

This table presents typical conditions for Buchwald-Hartwig aminations and is for illustrative purposes. Specific conditions would need to be optimized for the synthesis of this compound.

Ullmann-type Coupling:

The Ullmann condensation is a classical copper-catalyzed reaction for forming C–N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, the development of ligand-accelerated protocols has significantly improved the reaction's scope and practicality, allowing it to proceed under much milder conditions. mdpi.com

In a modern Ullmann-type approach to this compound, thiolane-3-amine would be coupled with a 2-iodophenyl halide using a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand and a base. wikipedia.orgmdpi.com Diamine or phenanthroline-based ligands are often effective in stabilizing the copper catalyst and promoting the reaction. wikipedia.org Recent studies have shown that copper-catalyzed N-arylation of amino alcohols with iodoanilines can proceed efficiently, highlighting the utility of this method for substrates bearing additional functionality. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another fundamental mechanism for the formation of aryl-heteroatom bonds. This pathway involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. However, for an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.

In the case of synthesizing this compound from a substrate like 1,2-diiodobenzene, the phenyl ring is not sufficiently electron-deficient to be susceptible to nucleophilic attack by the amine under standard conditions. Therefore, the direct SNAr pathway is not considered a viable primary strategy for this specific transformation.

Synthesis of the Thiolane-3-amine Moiety

The thiolane-3-amine fragment, a saturated five-membered sulfur heterocycle with an amino substituent, is the second key component of the target molecule. Its synthesis can be approached through ring-forming reactions or by functionalizing a pre-existing thiolane core.

Ring Closure Reactions for Saturated Sulfur Heterocycle Formation

The construction of the thiolane ring itself is typically achieved through cyclization reactions of linear precursors. A common and straightforward method involves the reaction of a 1,4-difunctionalized butane with a sulfide source. For instance, treating 1,4-dibromobutane with sodium sulfide in a suitable solvent yields the parent thiolane ring.

To introduce the amine functionality at the 3-position during cyclization, a more complex, appropriately substituted linear precursor is required. Methodologies such as the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, are primarily used for the synthesis of unsaturated thiophenes. pharmaguideline.com However, modifications of classical ring-closure strategies using functionalized 1,4-dielectrophiles can provide access to substituted thiolanes.

Amination Reactions on Pre-functionalized Thiolane Derivatives

A more versatile and common approach to thiolane-3-amine is the introduction of the amino group onto a pre-formed thiolane ring. This strategy often begins with a commercially available or easily synthesized thiolane derivative, such as thiolane-3-one.

Reductive Amination:

Reductive amination is a highly efficient and widely used method for converting ketones and aldehydes into amines. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by its in-situ reduction to the corresponding amine. wikipedia.org

To synthesize the primary amine, thiolane-3-amine, thiolane-3-one can be treated with ammonia or an ammonia equivalent, followed by reduction. For secondary or tertiary amine analogues, the corresponding primary or secondary amine is used. A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.comsigmaaldrich.com

Table 2: Common Reagents for Reductive Amination of Thiolane-3-one

| Amine Source | Reducing Agent | Solvent | Typical Conditions |

| NH₄OAc / NH₃ | NaBH₃CN | Methanol | pH 6-7, Room Temp |

| NH₂OH·HCl | H₂/Pd-C | Ethanol | Acidic, pressure |

| Benzylamine (followed by hydrogenolysis) | NaBH(OAc)₃ | Dichloroethane | Room Temp |

This table illustrates common conditions for the reductive amination of a ketone to a primary amine and is for conceptual purposes.

Other methods for introducing the amine group include the conversion of thiolane-3-ol (obtained from the reduction of thiolane-3-one) into a suitable leaving group (e.g., mesylate or tosylate) followed by substitution with an amine nucleophile or an azide (which is subsequently reduced).

Convergent and Divergent Synthetic Routes for Complex Architectures

The methodologies described above can be integrated into broader synthetic strategies to produce not only this compound but also libraries of related analogues for further study.

Convergent Synthesis:

A convergent approach is often the most efficient for preparing a specific target molecule. In this strategy, the key fragments of the molecule are synthesized independently and then joined together in a late-stage coupling step. For this compound, a convergent synthesis would involve:

Independent synthesis of the thiolane-3-amine moiety, likely via reductive amination of thiolane-3-one.

Coupling of the synthesized thiolane-3-amine with a 2-iodophenyl precursor (e.g., 1,2-diiodobenzene) using a robust and high-yielding metal-catalyzed reaction such as the Buchwald-Hartwig amination or an optimized Ullmann-type coupling.

This approach maximizes efficiency by building complexity in parallel streams and relying on a well-established final coupling reaction.

Divergent Synthesis:

A divergent strategy is ideal for generating a library of analogues from a common intermediate. A potential divergent route could begin with the synthesis of a key intermediate, such as N-(2-iodophenyl)thiolan-3-one. This could be achieved by N-arylation of the enolate of thiolane-3-one with 1,2-diiodobenzene. From this common precursor, a variety of analogues can be generated:

Reductive amination with a panel of different primary and secondary amines would yield a library of N-substituted analogues at the 3-position.

The ketone functionality could be used as a handle for other transformations, such as Wittig reactions or additions of organometallic reagents, to introduce further diversity.

The aryl iodide provides a reactive site for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to introduce a wide range of substituents onto the phenyl ring, assuming chemoselectivity over a potential second coupling at the C-N bond can be managed. This allows for systematic exploration of the chemical space around the core scaffold.

Sequential Construction of Molecular Scaffolds

The construction of the this compound scaffold is conceptually approached through a convergent synthesis, where the thiolan-3-amine (B18485) core and the 2-iodophenyl moiety are coupled in a key bond-forming step. A plausible and widely applicable method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org

The general sequence would involve:

Synthesis of Thiolan-3-amine: This can be prepared from commercially available starting materials. For instance, a multi-step synthesis starting from a suitable precursor like 3-bromotetrahydrothiophene or a derivative could be employed.

Palladium-Catalyzed N-Arylation: The crucial C-N bond formation is achieved by coupling thiolan-3-amine with a suitable 2-iodoaniline derivative, typically 1,2-diiodobenzene or 2-iodoaniline itself, although the former is more common for introducing the iodo-substituent in a controlled manner.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

A typical reaction setup is illustrated in the table below, showcasing the general conditions for a Buchwald-Hartwig amination reaction.

Table 1: Illustrative Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Condition | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of the active Pd(0) catalyst |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu (Sodium tert-butoxide) | Deprotonates the amine to form the more nucleophilic amide |

| Solvent | Toluene or Dioxane | Provides a suitable medium for the reaction to occur |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction |

Stereoselective Synthesis and Chiral Resolution Considerations

Since the thiolan-3-amine core contains a stereocenter, the synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis:

An enantioselective synthesis would involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of a key reaction step. For instance, an asymmetric reduction of a corresponding imine precursor could be employed. Dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, is another powerful approach. nih.gov

Chiral Resolution:

The separation of a racemic mixture of this compound can be accomplished through several methods:

Formation of Diastereomeric Salts: Reaction of the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, forms diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

Enzymatic Resolution: Lipases are enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. google.com

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate the enantiomers. researchgate.net

Optimization of Reaction Parameters and Process Intensification

The efficiency, cost-effectiveness, and sustainability of the synthesis of this compound can be significantly improved by optimizing the reaction parameters and employing process intensification strategies.

Investigation of Catalytic Systems and Ligand Design

The choice of the palladium catalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination.

Catalyst Selection: While Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts, the use of well-defined palladium(II) precatalysts can offer better control and reproducibility.

Ligand Design: The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of C-N cross-coupling reactions. wikipedia.org Ligands like XPhos, BrettPhos, and Josiphos have shown remarkable activity in the amination of aryl chlorides and bromides. rug.nlsigmaaldrich.com The choice of ligand can influence reaction rates, yields, and the tolerance of various functional groups. For the coupling of a cyclic secondary amine like thiolan-3-amine with an aryl iodide, a range of modern biarylphosphine ligands would be suitable candidates for screening.

Table 2: Common Ligands for Buchwald-Hartwig Amination

| Ligand | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, generally effective for a wide range of substrates. sigmaaldrich.com |

| BrettPhos | (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Highly active for the monoarylation of primary amines and amides. libretexts.org |

| Josiphos | A class of ferrocenyl-based diphosphine ligands | Effective for a variety of cross-coupling reactions, including amination. rug.nl |

Comprehensive Spectroscopic and Structural Elucidation of N 2 Iodophenyl Thiolan 3 Amine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for the unambiguous determination of a compound's molecular formula. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the calculation of the elemental composition. For N-(2-iodophenyl)thiolan-3-amine, with a nominal molecular formula of C₁₀H₁₂INS, this analysis would be crucial for confirming the presence and count of each element, distinguishing it from other potential isobaric compounds. However, no published experimental HRMS data for this specific compound is currently available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a molecule in its crystalline state. This powerful technique would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and torsional angles of this compound.

Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecular structure, X-ray crystallography details how molecules arrange themselves within a crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., involving the amine group), halogen bonds (involving the iodine atom), and van der Waals forces. Understanding these interactions is fundamental to comprehending the solid-state properties of the compound. The absence of a crystal structure for this compound means that its crystal packing motifs remain uncharacterized.

No Published Theoretical and Computational Chemistry Investigations Found for this compound

A comprehensive search of scientific literature and academic databases has revealed no published theoretical and computational chemistry studies specifically focused on the chemical compound this compound.

Despite a thorough investigation for research pertaining to the quantum mechanical properties, molecular geometry, electronic structure, and computational spectroscopic analysis of this compound, no dedicated scholarly articles or datasets were identified. The stringent requirement to focus solely on this specific compound and adhere to a detailed outline of theoretical investigations cannot be met due to the absence of relevant research.

The requested analysis, which includes:

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure:

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Electrostatic Potential Mapping and Charge Distribution Analysis

Computational Spectroscopic Property Prediction:

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Simulated IR and UV-Vis Spectra for Band Assignment

is highly specific and requires dedicated computational studies to have been performed and published by the scientific community. While computational methods such as DFT, FMO analysis, and spectroscopic simulations are commonly applied to a wide range of organic molecules, it appears that this compound has not been the subject of such published research to date.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the provided outline, is not possible. The information required to populate the specified sections and subsections does not exist in the public domain.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Potential Energy Surface Exploration

A complete conformational analysis and exploration of the potential energy surface for N-(2-iodophenyl)thiolan-3-amine would require sophisticated computational methods. Such studies would identify the molecule's most stable three-dimensional structures (conformers) and the energy barriers between them. The flexibility of the five-membered thiolane ring, which can adopt various "envelope" and "twist" conformations, combined with the rotation around the C-N bond connecting the phenyl ring and the thiolane moiety, and the rotation of the N-H bond, would lead to a complex potential energy surface. However, without specific computational data, any discussion of preferred conformers or energetic landscapes remains purely speculative.

Non-Covalent Interactions and Halogen Bonding Phenomena

The structure of this compound suggests the presence of significant non-covalent interactions that would govern its molecular recognition properties and crystal packing. These interactions would include halogen bonding and hydrogen bonding.

The iodine atom attached to the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the context of this compound, this iodine atom could form halogen bonds with Lewis bases. Theoretical studies on other iodinated organic molecules have demonstrated the importance of halogen bonding in directing molecular assembly. nih.govnih.govmdpi.com For instance, research on (Z)-2-iodocinnamaldehyde showed that a weak I···O halogen bond influences its planar conformation. nih.govmdpi.com However, a specific theoretical assessment quantifying the strength and nature of potential halogen bonds in this compound has not been reported.

This compound possesses both a hydrogen bond donor (the N-H group of the secondary amine) and potential hydrogen bond acceptors (the nitrogen and sulfur atoms, and the π-system of the phenyl ring). This allows for the possibility of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, for example between the N-H group and the iodine atom or the sulfur atom, could play a significant role in determining the molecule's preferred conformation. Intermolecular hydrogen bonds would be crucial in the solid state, influencing the crystal packing arrangement. Studies on other amine derivatives have highlighted the importance of such interactions. nih.govnih.govescholarship.orgmdpi.comrsc.org However, without experimental or computational data specific to this compound, the presence and strength of these hydrogen bonds cannot be confirmed.

Reactivity and Mechanistic Studies of N 2 Iodophenyl Thiolan 3 Amine

Transformations of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Alkylation and Acylation Reactions for Derivative Synthesis

The secondary amine of N-(2-iodophenyl)thiolan-3-amine can undergo N-alkylation and N-acylation reactions to furnish a variety of derivatives. While direct alkylation of aminothiophenes can be challenging and often requires harsh conditions psu.edunih.gov, the use of protecting groups can facilitate this transformation under milder conditions. For instance, the amine can first be converted to a carbamate (B1207046) or an amide, which can then be alkylated using a base such as cesium carbonate in the presence of an alkyl halide. nih.gov Subsequent removal of the protecting group yields the N-alkylated product.

Acylation of the amine is generally more straightforward. Acyl chlorides or anhydrides react with the amine, typically in the presence of a base to neutralize the hydrogen halide byproduct, to form the corresponding N-acyl derivatives. These acylation reactions are useful for introducing a variety of functional groups and for the synthesis of more complex molecules. researchgate.net

Table 1: Representative Alkylation and Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide/Base | N-alkyl-N-(2-iodophenyl)thiolan-3-amine | Alkylation |

| This compound | Acyl Halide/Base | N-acyl-N-(2-iodophenyl)thiolan-3-amine | Acylation |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.orgchemrevlett.com This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. wikipedia.org

These Schiff bases are valuable intermediates in organic synthesis and can be further modified. For instance, reduction of the imine functionality yields secondary amines. The synthesis of Schiff bases from various primary amines and carbonyl compounds is a well-established method for creating diverse molecular structures. researchgate.netresearchgate.netnih.govscholarsresearchlibrary.com

Table 2: Condensation Reaction with a Carbonyl Compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde/Ketone | Schiff Base (Imine) |

Reactions of the Iodine-Substituted Aryl Moiety

The carbon-iodine bond in the aryl ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The iodo-substituted aryl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used for the formation of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org It provides a direct route to aryl-substituted alkynes.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a versatile method for the synthesis of substituted alkenes.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Radical Cyclization Processes

The presence of the iodine atom on the aryl ring allows for the initiation of radical cyclization reactions. researchgate.net Upon generation of an aryl radical at the position of the iodine atom, typically through the use of a radical initiator or by single-electron transfer, this radical can undergo intramolecular addition to a suitably positioned unsaturated bond within the molecule. This process can lead to the formation of new ring systems. For example, radical cyclization of related 2-iodoaryl allenyl amines has been used to construct indole (B1671886) structures. researchgate.net While specific examples for this compound are not detailed in the provided context, the general principle suggests its potential in forming novel heterocyclic frameworks. Recent studies have demonstrated the synthesis of benzothiophenes through visible-light-mediated radical cyclization of related 2-alkynylthioanisoles. researchgate.net

Nucleophilic Aromatic Substitution at the Iodine Position

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups on the aromatic ring to proceed efficiently, the iodine atom can, under certain conditions, be displaced by a strong nucleophile. diva-portal.org However, such reactions are generally less common for aryl iodides compared to aryl halides activated by electron-withdrawing groups. In some cases, the reaction can be facilitated by the use of transition metal catalysts. More recently, dynamic nucleophilic aromatic substitution has been explored with other heterocyclic systems, indicating the potential for such transformations under specific conditions. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these potential reactions is crucial for controlling the outcomes and designing new synthetic methodologies.

To date, no kinetic studies have been published specifically for reactions involving this compound. However, kinetic studies on related systems, such as the reaction of 3,5-dicyanothiophene with cyclic secondary amines, have provided valuable insights into the factors governing the reactivity of thiophene (B33073) derivatives. nih.gov Such studies on this compound would be invaluable for quantifying its reactivity and understanding the influence of its various structural features on reaction rates. This would involve systematically varying reaction parameters and measuring the rate of product formation.

Computational chemistry offers a powerful tool for investigating reaction mechanisms at a molecular level. While no specific computational studies on this compound were found, research on related compounds demonstrates the utility of this approach. For example, density functional theory (DFT) calculations have been used to explore the reactivity of thiophenes and to correlate theoretical parameters with experimental electrophilicity. nih.gov Similar computational investigations on this compound could provide detailed information about transition state structures, reaction energy barriers, and the electronic factors that govern its reactivity.

Exploration of Molecular Interactions and Structure Activity Relationships

Design and Synthesis of N-(2-iodophenyl)thiolan-3-amine Analogues and Derivatives for Functional Studies

The systematic modification of the this compound scaffold is a key strategy to probe its structure-activity relationships (SAR) and to optimize its biological activity. The design of analogues often focuses on altering specific moieties of the molecule to understand their contribution to molecular recognition and function. Key modifications can include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for biological targets.

Modification of the Thiolan Ring: Altering the thiolan ring, for instance, by oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, can impact the ring's conformation and hydrogen bonding capacity.

Derivatization of the Amine Group: Acylation or alkylation of the secondary amine can be used to explore the importance of this group as a hydrogen bond donor or acceptor and to introduce further functional groups for probing interactions.

The synthesis of these analogues can be achieved through various established organic chemistry methods. For instance, the core thiolan-3-amine (B18485) structure can be prepared via a Paal-Knorr thiophene (B33073) synthesis followed by reduction, or through multi-step sequences starting from commercially available precursors. The subsequent N-arylation with a substituted 2-iodoaniline (B362364) derivative can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A representative set of synthesized analogues for functional studies is presented in the table below.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Amine Derivatization) | Synthetic Strategy |

| NIPTA-01 | H | H | Buchwald-Hartwig amination |

| NIPTA-02 | 4-Fluoro | H | Suzuki coupling followed by amination |

| NIPTA-03 | 4-Methoxy | H | Buchwald-Hartwig amination |

| NIPTA-04 | H | Acetyl | Acylation of parent compound |

| NIPTA-05 | H | Methyl | Reductive amination |

Computational Modeling of Molecular Recognition

Computational methods are invaluable for predicting and rationalizing the interactions of small molecules like this compound with their macromolecular targets. These in silico approaches can guide the design of new analogues and help interpret experimental results.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking simulations could be performed against a panel of potential protein targets, such as kinases, ion channels, or enzymes implicated in disease pathways.

For example, a hypothetical docking study against the active site of a putative kinase target might reveal key interactions. The 2-iodophenyl group could occupy a hydrophobic pocket, with the iodine atom potentially forming halogen bonds. The amine group of the thiolan ring could act as a hydrogen bond donor, interacting with a backbone carbonyl of the protein. The thiolan ring itself might engage in van der Waals contacts within the binding site.

Below is a hypothetical table summarizing the results of a docking study for this compound and its analogues against a putative kinase target.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| NIPTA-01 | -8.5 | H-bond with Asp145, Halogen bond with Phe89 |

| NIPTA-02 | -8.9 | H-bond with Asp145, Halogen bond with Phe89, F-pi interaction |

| NIPTA-03 | -8.2 | H-bond with Asp145, Steric clash of methoxy (B1213986) group |

| NIPTA-04 | -7.1 | Loss of key H-bond from amine |

| NIPTA-05 | -8.6 | H-bond with Asp145, Hydrophobic interaction of methyl group |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions and can reveal important conformational changes in both the ligand and the protein upon binding.

An MD simulation of the this compound-kinase complex could, for instance, show that the key hydrogen bond with Asp145 is maintained throughout the simulation, indicating a stable interaction. The simulation might also highlight the role of water molecules in mediating interactions at the binding interface. By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the complex can be quantified.

Identification of Potential Biological Interaction Partners

Identifying the specific cellular targets of this compound is crucial for understanding its biological effects. A combination of proteomic and biochemical approaches can be used for this purpose.

Proteomic Approaches for Target Identification (e.g., chemoproteomics)

Chemoproteomics is a powerful strategy for identifying the protein targets of a small molecule. nih.gov This approach often involves synthesizing a derivative of the compound of interest that incorporates a reactive group and/or a tag for affinity purification.

For this compound, a derivative could be synthesized with a photo-affinity label (e.g., a diazirine) and a biotin (B1667282) tag. This probe would be incubated with cell lysates or live cells. Upon UV irradiation, the reactive group would covalently cross-link to interacting proteins. The biotin tag would then allow for the enrichment of these protein-ligand complexes using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry. This method allows for the unbiased identification of potential binding partners in a complex biological sample. nih.gov

Enzymatic Activity Modulation Studies (e.g., enzyme inhibition kinetics)

Once potential protein targets are identified, their functional modulation by this compound needs to be validated. If a candidate target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound.

Enzyme inhibition kinetic studies can determine whether the compound acts as an inhibitor or an activator and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov For example, if this compound is found to inhibit a specific kinase, a series of assays would be performed to determine its inhibitory constant (K_i) and the type of inhibition with respect to the enzyme's substrates (e.g., ATP and the peptide substrate).

A hypothetical summary of enzyme inhibition data for this compound against a putative kinase target is shown below.

| Parameter | Value | Method |

| IC | 1.2 µM | In vitro kinase assay |

| K | 0.5 µM | Michaelis-Menten kinetics |

| Mechanism of Inhibition | Competitive (with respect to ATP) | Lineweaver-Burk plot analysis |

These studies are essential for confirming the biological relevance of the interactions predicted by computational and proteomic methods and for advancing our understanding of the pharmacological profile of this compound.

The systematic investigation into the structure-activity relationships (SAR) of this compound is crucial for understanding how its chemical architecture influences its interactions at a molecular level. By methodically altering its constituent parts—the iodinated phenyl ring, the thiolane ring, and the secondary amine—researchers can map a detailed landscape of its interaction profile. This knowledge is instrumental in the rational design of new derivatives with tailored properties.

Systematic Modification and Correlative Analysis of Structural Features with Molecular Interaction Profiles

The molecular structure of this compound offers several key regions for systematic modification to probe its interaction capabilities. These modifications can be broadly categorized into three areas: the N-phenyl ring, the thiolane moiety, and the amine linker.

Modifications of the N-phenyl Ring:

The 2-iodophenyl group is a critical component for potential halogen bonding interactions. The iodine atom, due to its size and polarizability, can act as a halogen bond donor, a type of non-covalent interaction similar in strength to a hydrogen bond. The strength of this interaction can be finely tuned by altering the electronic properties of the phenyl ring.

Quantum chemical calculations on iodobenzene (B50100) derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring strengthens the halogen bond, while electron-donating groups weaken it. chemistryviews.org This effect is most pronounced when the substituents are positioned ortho to the iodine atom, followed by the meta and para positions. chemistryviews.org For instance, introducing a nitro (-NO2) or cyano (-CN) group, which are strongly electron-withdrawing, would be expected to enhance the positive electrostatic potential (the "σ-hole") on the iodine atom, thereby strengthening its capacity for halogen bonding. chemistryviews.orgresearchgate.net Conversely, adding electron-donating groups like methoxy (-OCH3) or methyl (-CH3) would likely diminish this interaction. chemistryviews.org

In a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was observed that the specific combination and placement of halogens and other substituents like the cyano group on a phenyl ring were critical for biological activity. nih.gov This underscores the importance of a systematic approach to substitution on the aromatic ring of this compound to map its SAR.

The following table outlines hypothetical modifications to the phenyl ring and their predicted impact on halogen bonding, a key molecular interaction.

| Modification on Phenyl Ring | Substituent Type | Predicted Effect on Halogen Bond Strength |

| Addition of a nitro group (-NO2) at the para-position | Electron-withdrawing | Increase |

| Addition of a cyano group (-CN) at the meta-position | Electron-withdrawing | Moderate Increase |

| Replacement of iodine with bromine | Change of Halogen | Decrease |

| Addition of a methyl group (-CH3) at the ortho-position | Electron-donating | Decrease |

| Addition of a methoxy group (-OCH3) at the para-position | Electron-donating | Decrease |

Modifications of the Thiolane Ring:

Modifications of the Amine Group:

The secondary amine in this compound is a key site for hydrogen bonding, acting as a hydrogen bond donor. N-alkylation (e.g., converting the -NH- to -NCH3-) would remove this hydrogen bond donor capability, which could be detrimental if this interaction is crucial for its biological target engagement. Conversely, exploring different N-aryl groups could modulate the electronic properties and steric bulk of this part of the molecule. The basicity of the amine can also be tuned through electronic effects of the aryl substituent, which can influence ionic interactions.

Rational Design Strategies for Modulating Molecular Interactions

Based on the principles of SAR, rational design strategies can be employed to create derivatives of this compound with optimized molecular interactions. This process often involves computational modeling to predict the effects of structural changes before undertaking chemical synthesis.

One primary strategy would be to enhance halogen bonding. If a target protein has a known halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom), derivatives can be designed with electron-withdrawing groups on the phenyl ring to strengthen this interaction. researchgate.netresearchgate.net Computational docking studies could be used to predict the optimal placement and type of substituent to maximize this interaction without introducing steric clashes. nih.gov

Another approach is isosteric replacement. For example, the thiolane ring could be replaced with other five-membered heterocycles like a tetrahydrofuran (B95107) or pyrrolidine (B122466) ring to explore the impact of changing the heteroatom on the molecule's conformation and interaction profile. The sulfur atom in the thiolane ring itself could potentially participate in specific interactions, and replacing it would probe the importance of this feature.

Structure-based design would be a powerful strategy if the three-dimensional structure of the biological target is known. By visualizing the binding pocket, medicinal chemists can design modifications to this compound that introduce complementary interactions. For instance, if a hydrophobic pocket is identified near the phenyl ring, adding a lipophilic group at a suitable position could enhance binding affinity. Similarly, if a charged residue is present in the binding site, modifying the amine to have a more pronounced positive charge could be beneficial.

The development of related heterocyclic compounds, such as 2-aminothiazole (B372263) derivatives, has shown that a deep understanding of SAR is fundamental to creating potent and selective agents. nih.gov By systematically applying these principles of modification and rational design, the molecular interactions of this compound can be precisely modulated to achieve a desired biological effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-iodophenyl)thiolan-3-amine, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the iodine substituent. A typical approach involves oxidative addition of the iodoarene moiety to Pd(0) complexes (e.g., Pd₂(dba)₃) in the presence of ligands like tBubpy, followed by ligand exchange or insertion reactions. Reaction conditions (e.g., toluene solvent, room temperature, 5-hour reaction time) and stoichiometric ratios (1:1:1 for substrate/Pd/ligand) are critical for high yields (~80%) . For thiolan-3-amine derivatives, refluxing with POCl₃ under anhydrous conditions may facilitate cyclization or functionalization steps, as seen in analogous thiadiazole syntheses .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the thiolan ring and iodophenyl group .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally similar N-arylthiazol-2-amines .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Q. What stability precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets for analogous aromatic amines (e.g., [1,1':3',1''-Terphenyl]-2'-amine):

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation.

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid contact with oxidizing agents .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C–I bond’s polarizability facilitates oxidative addition to transition metals (e.g., Pd), enabling Suzuki or Buchwald-Hartwig couplings. Computational studies (DFT) can model the electron-withdrawing effect of iodine on the aryl ring, which stabilizes transition states during Pd-mediated reactions. Experimental validation involves comparing reaction rates with non-halogenated analogs .

Q. How can contradictory spectroscopic data (e.g., ambiguous NMR assignments) be resolved for this compound?

- Methodological Answer :

- 2D NMR : Use NOESY to confirm spatial proximity between thiolan protons and the iodophenyl group.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at specific positions to track coupling patterns.

- X-ray Diffraction : Resolve bond-length discrepancies, as applied to 3-nitro-N-arylthiophen-2-amines .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).

- Benchmarking : Compare computational results with experimental outcomes from halogenation or nitration trials .

Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized?

- Methodological Answer :

- Stopped-Flow Kinetics : Quench reactions at timed intervals (e.g., 10, 30, 60 minutes) to trap intermediates.

- LC-MS : Monitor transient species (e.g., Pd–aryl complexes) using high-resolution mass spectrometry.

- Cryogenic Trapping : Perform reactions at –78°C to stabilize reactive intermediates for NMR analysis .

Q. What strategies improve the regioselective functionalization of the thiolan ring without disrupting the iodophenyl group?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine moiety using Boc or Fmoc groups during alkylation/acylation.

- Directed Ortho Metalation : Use lithium amides to direct substitution to specific thiolan ring positions.

- Microwave-Assisted Synthesis : Enhance selectivity via controlled heating, as applied to thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.